molecular formula C20H17N3O5S2 B2442935 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate CAS No. 877650-74-3

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B2442935
CAS No.: 877650-74-3
M. Wt: 443.49
InChI Key: NHDDLLUQIKTIAC-UHFFFAOYSA-N
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Description

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound that features a combination of aromatic, cyclopropyl, and thiadiazole moieties

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-11-2-4-13(5-3-11)18(26)28-16-9-27-14(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDLLUQIKTIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Cyclopropyl Group: This step involves the reaction of the thiadiazole intermediate with cyclopropyl carbonyl compounds.

    Esterification: The final step involves the esterification of 4-Methylbenzoic acid with the thiadiazole-cyclopropyl intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiadiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the ester and cyclopropyl moieties.

    Substitution: The aromatic ring of 4-Methylbenzoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the ester linkage can facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid, methyl ester: This compound shares the 4-Methylbenzoic acid moiety but lacks the thiadiazole and cyclopropyl groups.

    Benzoic acid, 4-methyl-: Similar to the above, but without the ester linkage.

    Cyclopropyl carbonyl compounds: These compounds share the cyclopropyl moiety but differ in their overall structure.

Uniqueness

The uniqueness of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a novel organic molecule that exhibits significant biological activity. Its unique structural features, including a thiadiazole ring, a cyclopropane moiety, and a pyran derivative, suggest potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Cyclopropane Moiety : Often enhances the lipophilicity and bioavailability of compounds.
  • Pyran Derivative : Contributes to the compound's reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting hydrazine derivatives with carbon disulfide under basic conditions.
  • Cyclopropaneamido Substitution : Introduced through an amide coupling reaction using cyclopropanecarboxylic acid.
  • Linking to Benzoate Ester : Finalized by esterification of the benzoic acid derivative with ethanol under acidic conditions.

Antimicrobial Activity

Studies indicate that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains in preliminary assays. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action appears to involve interference with cellular pathways critical for tumor growth and survival.

Enzyme Inhibition

Research has also focused on the compound's ability to act as an enzyme inhibitor. The presence of the thiadiazole moiety is linked to its capacity to inhibit enzymes such as proteases and kinases, which play vital roles in various biochemical processes.

Research Findings and Case Studies

A review of recent literature reveals several case studies highlighting the biological activity of similar compounds:

StudyCompoundFindings
5-(Cyclopropaneamido)-1,3,4-thiadiazole derivativesExhibited significant antibacterial activity against E. coli and S. aureus.
Thiadiazole-based compoundsShowed promising results in inhibiting cancer cell lines (e.g., MCF-7).
Pyran derivativesDemonstrated enzyme inhibition leading to reduced cell proliferation in vitro.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole and pyran rings .
  • HPLC-MS : Assess purity (>95%) and molecular weight .
  • FT-IR : Verify amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .

Basic Question: How is the compound’s preliminary biological activity assessed?

Answer:
Initial screening typically involves:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial targets (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
  • Antimicrobial Susceptibility Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. SAR Comparison Table :

DerivativeThiadiazole GroupPyran ModificationBioactivity (IC₅₀, µM)
Compound AThiophene-2-carboxamido4-oxo12.5
Target CompoundCyclopropaneamido4-oxo2.3
Compound BPropionamido4-hydroxy>50

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Purity Discrepancies : Validate compound integrity via HPLC-MS and elemental analysis .
  • Assay Variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
  • Solvent Effects : Test DMSO vs. ethanol solubility; precipitation in aqueous buffers may artifactually reduce activity .
  • Structural Isomerism : Perform X-ray crystallography to rule out undesired stereoisomers .

Advanced Question: What advanced analytical techniques resolve structural ambiguities?

Answer:

  • X-Ray Crystallography : Resolves regiochemistry of the thiadiazole-pyran junction .
  • 2D NMR (COSY, HSQC) : Assigns proton environments in crowded spectral regions (e.g., overlapping methylene signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₉H₁₈N₃O₅S₂) with <2 ppm error .
  • Dynamic Light Scattering (DLS) : Detects aggregation in solution that may skew bioassay results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate

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